molecular formula C12H15N3O B12326036 3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime

3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime

Cat. No.: B12326036
M. Wt: 217.27 g/mol
InChI Key: TVZHVEVFGFUYLP-PTNGSMBKSA-N
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Description

3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime is a complex organic compound with a unique structure that includes a hexahydrobenzo ring fused with a cinnolinone moiety and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of azomethines (Schiff bases) prepared from vanillin and vanillal ethers with 1-naphthylamine and cyclohexane-1,3-dione in butanol. This reaction proceeds through a Hofmann-Martius rearrangement, yielding the desired product in moderate to high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxime group to an amine.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing into its potential therapeutic uses, including as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The oxime group can form hydrogen bonds and other interactions, influencing the activity of these targets and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-[4-alkoxy-3-methoxy(hydroxy)phenyl]-10,11-dihydrobenzo[c]acridin-8(7H,9H,12H)-one
  • 4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)-2-methoxy(ethoxy)phenyl esters of carboxylic acids

Uniqueness

3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime is unique due to its specific structural features, including the hexahydrobenzo ring and the oxime group. These features confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

(NZ)-N-(3,4,7,8,9,10-hexahydro-2H-benzo[c]cinnolin-1-ylidene)hydroxylamine

InChI

InChI=1S/C12H15N3O/c16-15-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-14-10/h16H,1-7H2/b15-11-

InChI Key

TVZHVEVFGFUYLP-PTNGSMBKSA-N

Isomeric SMILES

C1CCC2=C(C1)C\3=C(CCC/C3=N/O)N=N2

Canonical SMILES

C1CCC2=C(C1)C3=C(CCCC3=NO)N=N2

Origin of Product

United States

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